![molecular formula C9H13BrF2 B14223296 2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane CAS No. 757235-53-3](/img/structure/B14223296.png)
2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-2,2-difluoroethyl)bicyclo[221]heptane is a chemical compound with the molecular formula C9H13BrF2 It is a bicyclic compound that contains a bromine and two fluorine atoms attached to an ethyl group, which is further connected to a bicyclo[221]heptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2,2-difluoroethyl)bicyclo[221]heptane typically involves the reaction of bicyclo[221]heptane derivatives with bromine and difluoroethyl reagents One common method includes the bromination of bicyclo[22The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the difluoroethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield a hydroxylated bicyclo[2.2.1]heptane derivative, while oxidation may produce ketones or carboxylic acids .
Applications De Recherche Scientifique
2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its bromine and difluoroethyl groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The bicyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane
- 2-(2-Chloro-2,2-difluoroethyl)bicyclo[2.2.1]heptane
- 2-(2-Fluoro-2,2-difluoroethyl)bicyclo[2.2.1]heptane
Uniqueness
2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane is unique due to the presence of both bromine and difluoroethyl groups, which impart distinct chemical properties. The combination of these functional groups with the bicyclic structure makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
757235-53-3 |
|---|---|
Formule moléculaire |
C9H13BrF2 |
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
2-(2-bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H13BrF2/c10-9(11,12)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 |
Clé InChI |
AMBSKMNAZYFIAL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CC(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



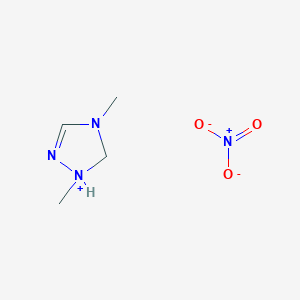
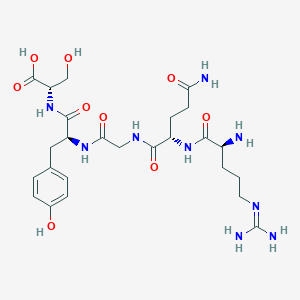
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
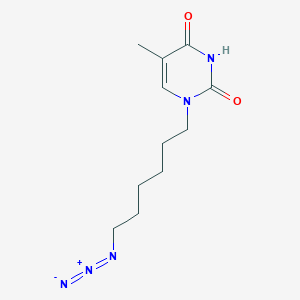
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
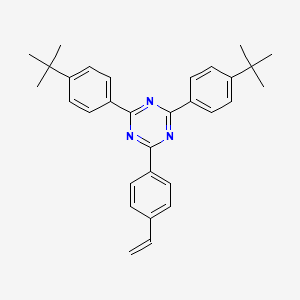
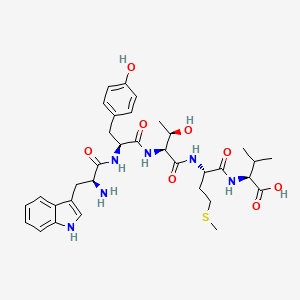
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
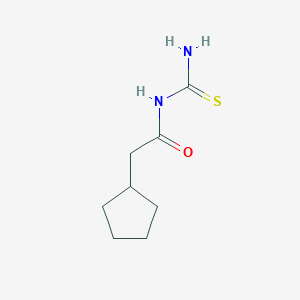
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
